Methyl 2-amino-4-nitrobenzoate
Overview
Description
“Methyl 2-amino-4-nitrobenzoate” is an organic compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that has a melting point range of 156-158°C .Scientific Research Applications
Synthesis and Characterization :
- It is used as a starting material or intermediate in the synthesis of various compounds. For instance, Kam et al. (2020) described its use in an introductory organic chemistry course for the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification (Kam, Levonis, & Schweiker, 2020).
- Portilla et al. (2007) studied the hydrogen-bonded chains and sheets formed by methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, highlighting its structural properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Organic Compound Synthesis :
- Yi-fen et al. (2010) used 3-methyl-2-nitrobenzoic acid, a related compound, in the synthesis of chlorantraniliprole, showing the utility of these compounds in complex organic syntheses (Yi-fen, Ai-xia, & Yafei, 2010).
- Krishnakumar et al. (2016) conducted studies on protonated 2-amino-4-methylpyridinium 4-nitrobenzoate, indicating its potential in optical and electronic applications (Krishnakumar, Jayaprakash, & Boobas, 2016).
Chemical Transformation and Environmental Applications :
- Hallas and Alexander (1983) investigated the microbial transformation of nitroaromatic compounds like 3- and 4-nitrobenzoic acids in sewage effluent, highlighting the environmental impact and biodegradation pathways of these compounds (Hallas & Alexander, 1983).
- Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-nitrobenzoic acid, for anti-leishmanial activity screening, demonstrating the biomedical research applications (Dias et al., 2015).
Biological Applications :
- Tiwari et al. (2020) explored the remediation of nitroaromatic pollutants, such as nitrobenzoic acids, using Cupriavidus sp. strain a3, indicating its role in bioremediation and environmental safety (Tiwari, Gandhi, Sivanesan, Naoghare, & Bafana, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGURYVWLCVIMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344392 | |
Record name | Methyl 2-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-19-8 | |
Record name | Methyl 2-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-NITROANTHRANILATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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